

Application of RH 795 for Studying Cortical Spreading Depression

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Compound of Interest

Compound Name: RH 795

Cat. No.: B15553039

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cortical spreading depression (CSD) is a slowly propagating wave of near-complete depolarization of neurons and glial cells in the cerebral cortex, followed by a period of suppressed brain activity.[1] This phenomenon is implicated in the pathophysiology of several neurological disorders, including migraine with aura, stroke, and traumatic brain injury.[2][3][4] The voltage-sensitive dye **RH 795** is a powerful tool for visualizing and studying the spatiotemporal dynamics of CSD in vivo. **RH 795** is a fast-response potentiometric probe that binds to the cell membrane and exhibits changes in its fluorescence intensity in response to changes in membrane potential.[5] An increase in fluorescence of **RH 795** directly corresponds to the depolarization of neuronal and glial membranes, providing a real-time optical correlate of the CSD wave.[6][7] This allows for the direct, live imaging of CSD, making it an invaluable technique for investigating the mechanisms of CSD initiation and propagation, as well as for evaluating the efficacy of potential therapeutic interventions.[6]

Data Presentation

Quantitative Data Summary

Parameter	Value	Reference
RH 795 Optical Properties		
Excitation Wavelength (in Methanol)	530 nm	[5]
Emission Wavelength (in Methanol)	712 nm	[5]
Excitation Wavelength (in Cell Membranes)	Blue-shifted by up to 20 nm from methanol spectrum	[5]
Emission Wavelength (in Cell Membranes)	Blue-shifted by up to 80 nm from methanol spectrum	[5]
Experimental Parameters for in vivo Imaging		
RH 795 Staining Concentration	0.8 mg/ml in Artificial Cerebrospinal Fluid (ACSF)	[8]
Staining Incubation Time	1 hour	[8]
CSD Propagation Velocity	2-6 mm/min	
Typical Change in Fluorescence ($\Delta F/F$)	Varies with imaging setup and stimulus	

Experimental Protocols

I. Animal Preparation: Chronic Cranial Window Surgery

A chronic cranial window allows for long-term optical access to the cortex for repeated imaging sessions. The following is a generalized protocol for creating a cranial window in a mouse model.

Materials:

- Anesthesia (e.g., isoflurane)
- Stereotaxic frame

- Surgical drill
- Fine surgical tools (scalpel, forceps, scissors)
- Dental cement
- Glass coverslip (sized to the craniotomy)
- Cyanoacrylate glue
- Saline solution
- Analgesics and antibiotics

Procedure:

- Anesthetize the animal and mount it in a stereotaxic frame.
- Shave the scalp and clean the surgical area with an antiseptic solution.
- Make a midline incision on the scalp to expose the skull.
- Gently scrape away the periosteum to create a clean, dry skull surface.
- Using a high-speed drill, create a circular craniotomy (typically 3-5 mm in diameter) over the cortical region of interest (e.g., somatosensory or visual cortex). Be careful not to damage the underlying dura mater.
- Once the bone flap is removed, the intact dura should be visible.
- Secure a custom-made headplate to the skull surrounding the craniotomy using dental cement.
- Apply a thin layer of cyanoacrylate glue to the edges of the craniotomy and carefully place a glass coverslip over the exposed dura, sealing the window.
- Apply dental cement around the edges of the coverslip to secure it in place.

- Administer post-operative analgesics and antibiotics as per institutional guidelines and allow the animal to recover for at least one week before imaging experiments.

II. In Vivo Staining with RH 795

Materials:

- **RH 795** dye
- Artificial Cerebrospinal Fluid (ACSF), sterile-filtered
- Micropipette

Procedure:

- On the day of the experiment, gently remove the coverslip from the chronic cranial window under anesthesia.
- Prepare a 0.8 mg/ml solution of **RH 795** in sterile ACSF.[\[8\]](#)
- Carefully apply the **RH 795** solution directly onto the exposed cortical surface.
- Incubate for 1 hour, ensuring the cortical surface remains moist with the dye solution.[\[8\]](#)
- After incubation, thoroughly wash the cortical surface with fresh, warm ACSF to remove any unbound dye.
- Replace the coverslip and secure it with a small amount of dental cement for the imaging session.

III. Induction of Cortical Spreading Depression

CSD can be induced by various methods. A common and reliable method is the focal application of a high concentration of potassium chloride (KCl).

Materials:

- Potassium chloride (KCl) solution (e.g., 1 M in saline)

- Micropipette or a fine needle

Procedure:

- Under anesthesia, create a small burr hole adjacent to the cranial window.
- Carefully insert the tip of a micropipette or a fine needle coated with KCl through the burr hole to briefly touch the cortical surface.
- Alternatively, apply a small droplet of the high KCl solution directly onto the cortical surface through the burr hole.
- This focal application of KCl will trigger a wave of depolarization that propagates across the cortex and can be visualized through the cranial window.

IV. Voltage-Sensitive Dye Imaging of CSD

Equipment:

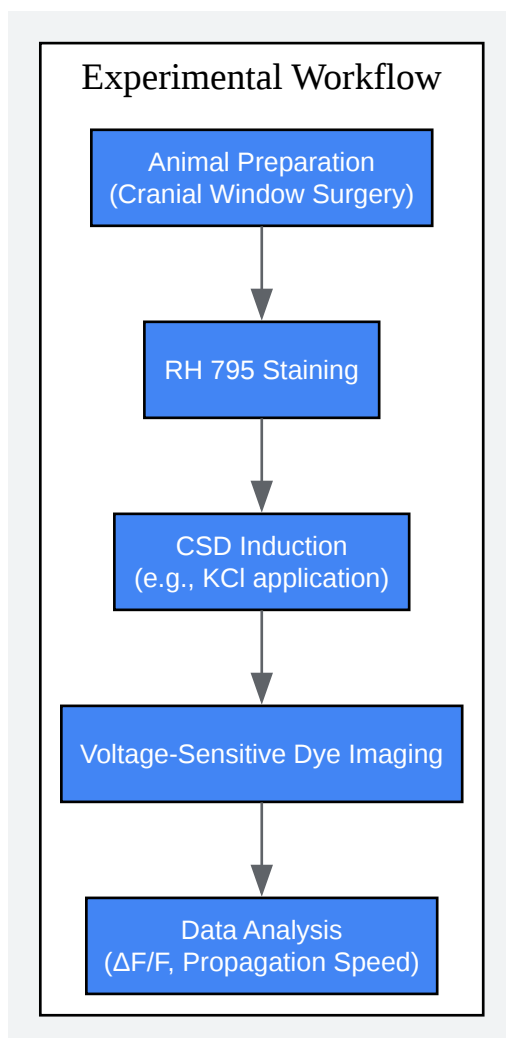
- Upright fluorescence microscope
- Light source with appropriate excitation filters for **RH 795** (e.g., 510-550 nm)
- Emission filter for **RH 795** (e.g., >590 nm long-pass)
- High-speed, high-sensitivity camera (e.g., sCMOS or EMCCD)
- Image acquisition software

Procedure:

- Position the anesthetized animal with the cranial window under the microscope objective.
- Focus on the cortical surface.
- Illuminate the cortex with the excitation light and acquire a baseline fluorescence image.
- Induce CSD as described in Protocol III.

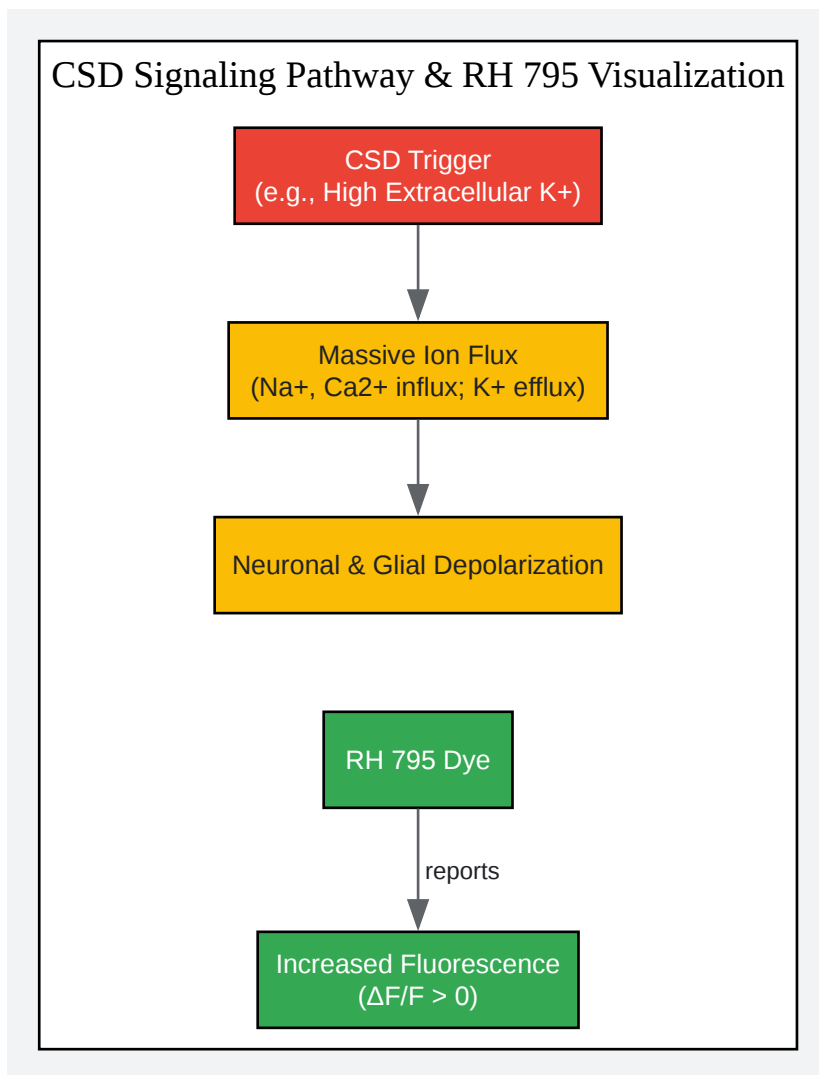
- Immediately begin acquiring a time-series of fluorescence images at a high frame rate (e.g., 10-100 Hz).
- The CSD wave will be visible as a propagating front of increased fluorescence.
- Record the imaging data for subsequent analysis of the CSD propagation speed, amplitude, and duration.
- Analyze the data by calculating the change in fluorescence relative to the baseline ($\Delta F/F$) to quantify the depolarization wave.

Visualizations



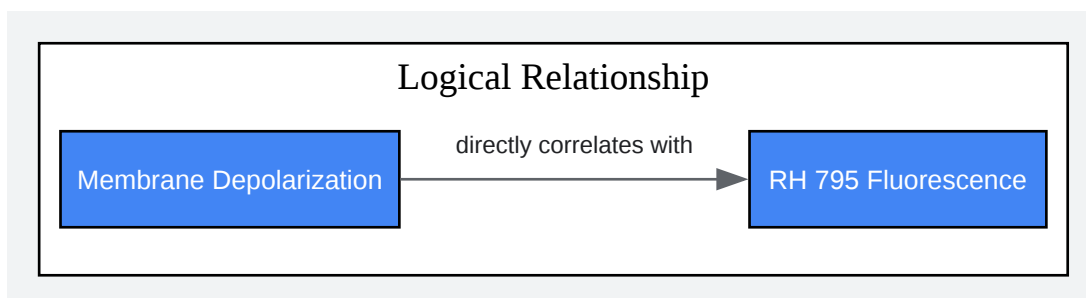
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Caption: Experimental workflow for studying CSD with **RH 795**.



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Caption: CSD signaling leading to **RH 795** fluorescence change.



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Caption: Logical link between depolarization and **RH 795** signal.

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